molecular formula C14H12Cl2O5 B11154333 ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11154333
M. Wt: 331.1 g/mol
InChI Key: XORGCIHNGALBOS-UHFFFAOYSA-N
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Description

Ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C15H14Cl2O5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-2-one core structure, substituted with chlorine and methyl groups, and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding carboxylic acid derivative. One common method is the reaction of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carbonyl group can yield dihydro derivatives.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydrochromen derivatives.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

Ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes and photoactive materials.

Mechanism of Action

The mechanism of action of ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with biological targets such as enzymes and receptors. The chromen-2-one core can interact with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a similar chromen-2-one structure.

    Warfarin: A well-known anticoagulant with a coumarin core.

    Scopoletin: A naturally occurring coumarin with similar biological activities.

Uniqueness

Ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and an ethyl ester moiety differentiates it from other coumarin derivatives, potentially enhancing its reactivity and biological activity.

Properties

Molecular Formula

C14H12Cl2O5

Molecular Weight

331.1 g/mol

IUPAC Name

ethyl 2-(3,6-dichloro-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C14H12Cl2O5/c1-3-19-12(17)6-20-11-5-10-8(4-9(11)15)7(2)13(16)14(18)21-10/h4-5H,3,6H2,1-2H3

InChI Key

XORGCIHNGALBOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C2C(=C(C(=O)OC2=C1)Cl)C)Cl

Origin of Product

United States

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